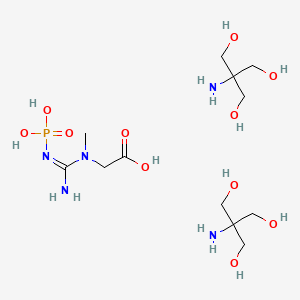

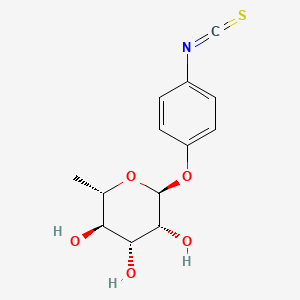

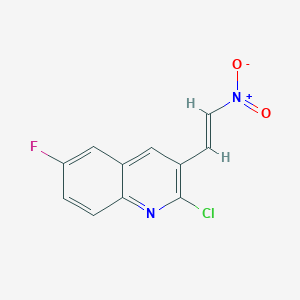

![molecular formula C14H22O5 B13817284 3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)

3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dipropylene glycol dimethacrylate is a chemical compound widely used in various industrial applications. It is a dimethacrylate ester of dipropylene glycol, characterized by its ability to form cross-linked polymers. This compound is known for its versatility and is commonly used in the production of coatings, adhesives, and dental materials .

Méthodes De Préparation

Dipropylene glycol dimethacrylate is synthesized through the esterification of dipropylene glycol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

In industrial production, the process is scaled up to accommodate larger quantities. The reaction mixture is continuously stirred and heated to maintain the optimal reaction conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Dipropylene glycol dimethacrylate undergoes various chemical reactions, primarily involving its methacrylate groups. Some of the common reactions include:

Polymerization: The methacrylate groups can undergo free radical polymerization to form cross-linked polymers.

Copolymerization: Dipropylene glycol dimethacrylate can copolymerize with other monomers, such as styrene or acrylates, to form copolymers with tailored properties.

Applications De Recherche Scientifique

Dipropylene glycol dimethacrylate has a wide range of scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

Biology: In biological research, dipropylene glycol dimethacrylate is used in the preparation of hydrogels and other biomaterials.

Industry: Dipropylene glycol dimethacrylate is widely used in the production of coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism of action of dipropylene glycol dimethacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical properties, thermal stability, and chemical resistance to the resulting materials .

Comparaison Avec Des Composés Similaires

Dipropylene glycol dimethacrylate can be compared with other similar compounds, such as ethylene glycol dimethacrylate and polypropylene glycol dimethacrylate. While all these compounds share the ability to form cross-linked polymers, they differ in their molecular structures and properties .

Ethylene glycol dimethacrylate: This compound has a shorter glycol chain compared to dipropylene glycol dimethacrylate, resulting in different mechanical and thermal properties.

Polypropylene glycol dimethacrylate: This compound has a longer glycol chain, which can influence the flexibility and toughness of the resulting polymers.

Conclusion

Dipropylene glycol dimethacrylate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo polymerization and cross-linking reactions makes it valuable in the development of advanced materials with enhanced properties. By understanding its preparation methods, chemical reactions, and applications, researchers and industry professionals can continue to explore and utilize this compound in various fields.

Propriétés

Formule moléculaire |

C14H22O5 |

|---|---|

Poids moléculaire |

270.32 g/mol |

Nom IUPAC |

3-[3-(2-methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H22O5/c1-11(2)13(15)18-9-5-7-17-8-6-10-19-14(16)12(3)4/h1,3,5-10H2,2,4H3 |

Clé InChI |

AXEOCMRRJYBQKV-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)OCCCOCCCOC(=O)C(=C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

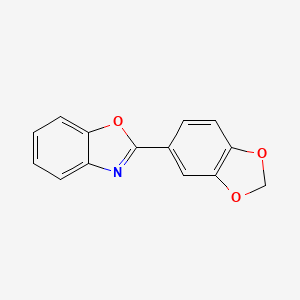

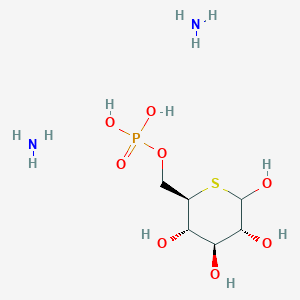

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)

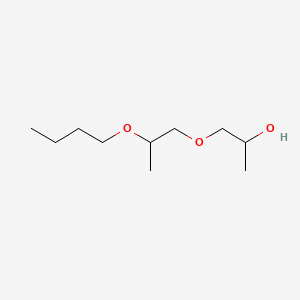

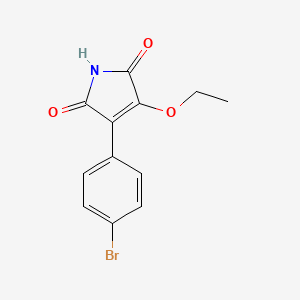

![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)

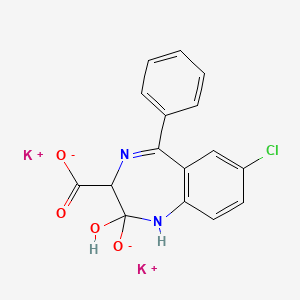

![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)

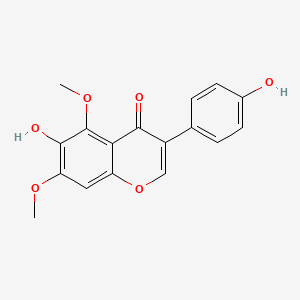

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)